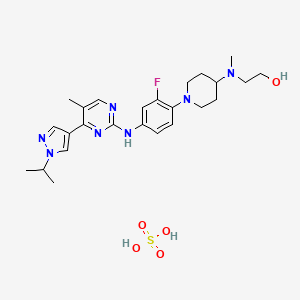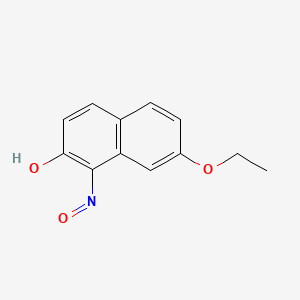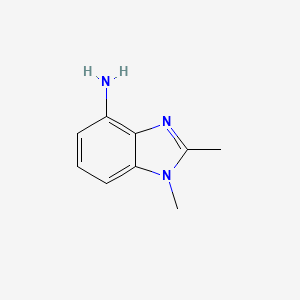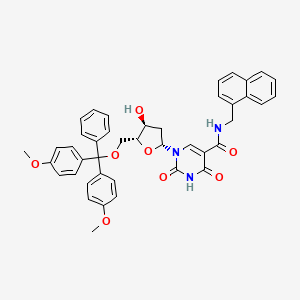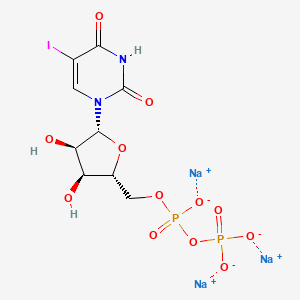
5-Iodo-UDP trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-UDP trisodium salt typically involves the iodination of uridine derivatives followed by phosphorylation. The general steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale iodination: Using industrial-grade iodine and oxidizing agents.
Efficient phosphorylation: Employing high-efficiency phosphorylating agents and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-Iodo-UDP trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Phosphorylation: Phosphorylating agents like POCl3 or PCl3 in the presence of bases such as triethylamine (TEA) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Phosphorylation Products: Modified nucleotide diphosphates or triphosphates can be obtained.
科学研究应用
5-Iodo-UDP trisodium salt has a wide range of applications in scientific research, including:
Chemistry
Nucleotide Analogs: Used as a precursor for the synthesis of various nucleotide analogs for biochemical studies.
Biology
Receptor Studies: As a selective P2Y6 receptor agonist, it is used to study the role of P2Y6 receptors in cellular signaling and physiological processes.
Medicine
Cytoprotection: Exhibits cytoprotective effects in models of ischemia/reperfusion injury, making it a potential therapeutic agent for conditions involving tissue damage.
Industry
Pharmaceutical Research: Used in the development of new drugs targeting P2Y6 receptors and related pathways.
作用机制
5-Iodo-UDP trisodium salt exerts its effects primarily through the activation of the P2Y6 receptor . The mechanism involves:
Receptor Binding: The compound binds selectively to the P2Y6 receptor on the cell surface.
Signal Transduction: Activation of the receptor triggers intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Physiological Effects: These signaling molecules mediate various cellular responses, such as calcium mobilization and activation of protein kinase C (PKC), resulting in cytoprotective effects.
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphoglucuronic acid trisodium salt (UDP-GlcA): Another nucleotide diphosphate with different biological functions.
Uridine 5’-triphosphate trisodium salt (UTP): A nucleotide triphosphate involved in RNA synthesis and other cellular processes.
Uniqueness
Selective P2Y6 Agonist: Unlike other nucleotide diphosphates, 5-Iodo-UDP trisodium salt is highly selective for the P2Y6 receptor, making it a valuable tool for studying P2Y6-mediated signaling pathways.
Cytoprotective Properties: Its ability to protect cells from ischemia/reperfusion injury sets it apart from other similar compounds.
属性
分子式 |
C9H10IN2Na3O12P2 |
|---|---|
分子量 |
596.00 g/mol |
IUPAC 名称 |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
InChI 键 |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


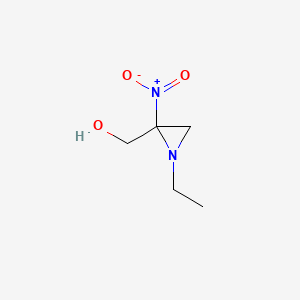
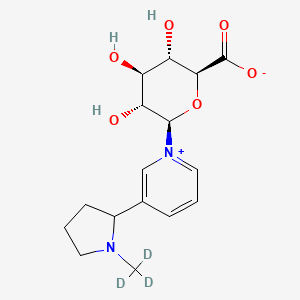
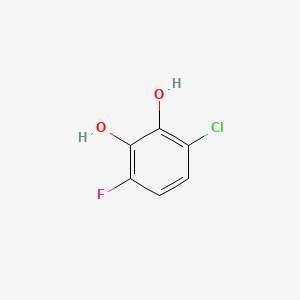
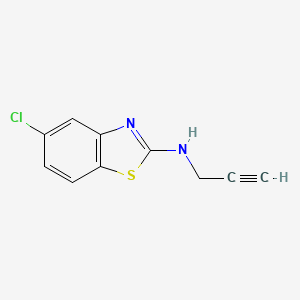

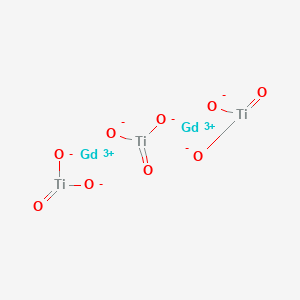
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
